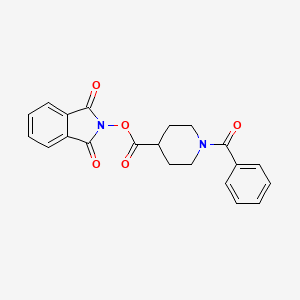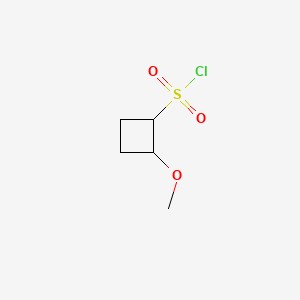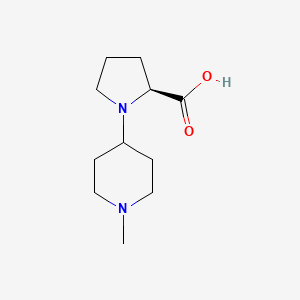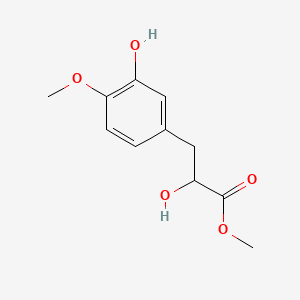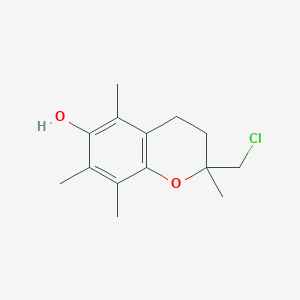
2-Chloromethyl-6-hydroxy-2,5,7,8-tetramethylchroman
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloromethyl-6-hydroxy-2,5,7,8-tetramethylchroman is a chemical compound known for its antioxidant properties. It is structurally related to vitamin E and is often used in scientific research for its ability to scavenge free radicals and reduce oxidative stress.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloromethyl-6-hydroxy-2,5,7,8-tetramethylchroman typically involves the chloromethylation of 6-hydroxy-2,5,7,8-tetramethylchroman. This reaction can be carried out using formaldehyde and hydrochloric acid under acidic conditions. The reaction is usually performed at a controlled temperature to ensure the selective chloromethylation at the 2-position.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity. The product is then purified using standard techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
2-Chloromethyl-6-hydroxy-2,5,7,8-tetramethylchroman undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The chloromethyl group can be reduced to a methyl group.
Substitution: The chlorine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or ammonia (NH3) are employed under basic conditions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of 2-methyl-6-hydroxy-2,5,7,8-tetramethylchroman.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
2-Chloromethyl-6-hydroxy-2,5,7,8-tetramethylchroman is widely used in scientific research due to its antioxidant properties. It is employed in:
Chemistry: As a standard for antioxidant capacity assays.
Biology: To study the effects of oxidative stress on cellular processes.
Medicine: Investigated for its potential therapeutic effects in diseases related to oxidative stress, such as neurodegenerative disorders and cardiovascular diseases.
Industry: Used as an additive in food and cosmetic products to enhance shelf life by preventing oxidation.
Mécanisme D'action
The compound exerts its effects primarily through its antioxidant activity. It scavenges free radicals by donating a hydrogen atom from its hydroxyl group, thereby neutralizing reactive oxygen species (ROS). This action helps in protecting cells and tissues from oxidative damage. The molecular targets include various ROS and the pathways involved are those related to oxidative stress and cellular defense mechanisms.
Comparaison Avec Des Composés Similaires
2-Chloromethyl-6-hydroxy-2,5,7,8-tetramethylchroman is unique due to its specific structure and functional groups. Similar compounds include:
6-Hydroxy-2,5,7,8-tetramethylchroman-2-carboxylic acid (Trolox): A water-soluble analog of vitamin E with similar antioxidant properties.
α-Tocopherol: The most active form of vitamin E in humans, known for its potent antioxidant activity.
Butylated Hydroxytoluene (BHT): A synthetic antioxidant used in food and cosmetics.
Compared to these compounds, this compound offers unique reactivity due to the presence of the chloromethyl group, which allows for further chemical modifications and applications.
Propriétés
Formule moléculaire |
C14H19ClO2 |
|---|---|
Poids moléculaire |
254.75 g/mol |
Nom IUPAC |
2-(chloromethyl)-2,5,7,8-tetramethyl-3,4-dihydrochromen-6-ol |
InChI |
InChI=1S/C14H19ClO2/c1-8-9(2)13-11(10(3)12(8)16)5-6-14(4,7-15)17-13/h16H,5-7H2,1-4H3 |
Clé InChI |
UZNVMWBLRRJGFR-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C2=C(CCC(O2)(C)CCl)C(=C1O)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(4-Methylbenzenesulfonyl)oxy]-2-phenylacetic acid](/img/structure/B13571501.png)
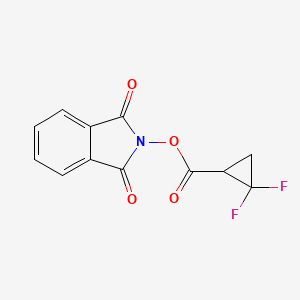


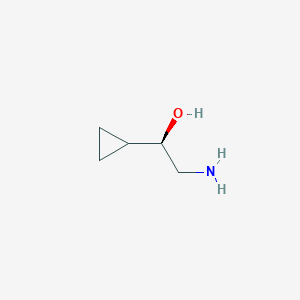
![4-Methoxy-3,4-dihydrospiro[1-benzopyran-2,4'-piperidine]hydrochloride](/img/structure/B13571559.png)
![Tert-butyl 3-{[(6-chloropyrazin-2-yl)(methyl)amino]methyl}azetidine-1-carboxylate](/img/structure/B13571567.png)
